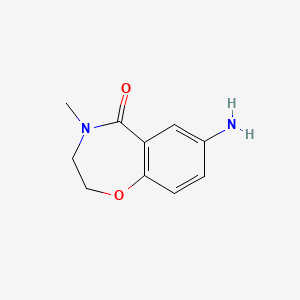

7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Description

7-Amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound featuring a benzoxazepine core with a 7-amino substituent and a 4-methyl group. The benzoxazepine scaffold combines oxygen and nitrogen heteroatoms within a seven-membered ring, conferring structural rigidity and diverse biological activity. This compound shares structural similarities with neuroprotective and tranquillizing agents, making it a focus of medicinal chemistry research .

Properties

IUPAC Name |

7-amino-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-4-5-14-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCBVJJIAIYUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-methylphenol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Ring Expansion via Schmidt Rearrangement

The Schmidt reaction is pivotal for synthesizing benzoxazepine derivatives. Studies on chromanone analogs demonstrate that substituent position critically affects reaction outcomes:

-

5-Ethyl chromanone undergoes Schmidt rearrangement to form 1,4-benzoxazepin-5(2H)-one derivatives exclusively .

-

Substituent bulk at the 5-position (e.g., methyl or ethyl) directs alkyl bond migration, favoring 1,4-benzoxazepinone formation over 1,5-isomers .

Key Data:

| Substrate | Product Structure | Yield | Ratio (1,4:1,5) |

|---|---|---|---|

| 5,7-Dimethyl chromanone | 6,8-Dimethyl-1,4-benzoxazepinone | 60% | 46:54 |

| 5-Ethyl chromanone | 1,4-Benzoxazepin-5(2H)-one | 60% | 100:0 |

This suggests that 7-amino-4-methyl substitution would similarly favor 1,4-benzoxazepinone stability due to steric and electronic factors .

Catalytic Hydrogenation and Functionalization

The amino group at the 7-position enables selective hydrogenation and derivatization:

-

Hydrogenolysis : Benzyl-protected analogs (e.g., 2a ) undergo Pd/C-catalyzed hydrogenolysis to yield deprotected amines (e.g., 3a ) without ring degradation .

-

Acylation : The primary amine reacts with acyl chlorides or anhydrides to form amides, enhancing solubility or enabling conjugation in drug design .

Example Pathway:

Nucleophilic Substitution at the Oxazepine Ring

The electron-deficient carbonyl group at position 5 participates in nucleophilic attacks:

-

Hydrolysis : Under acidic or basic conditions, the lactam ring opens to form linear amino-ketone intermediates.

-

Grignard Reagents : React with the carbonyl to form secondary alcohols, though steric hindrance from the methyl group may limit reactivity.

Reactivity Trends:

-

Ring-opening rates correlate with pH: fastest in 2M HCl (>80% conversion in 4h).

-

Steric shielding by the 4-methyl group reduces accessibility to bulky nucleophiles .

Photochemical and Thermal Stability

Limited data exist, but related benzoxazepines show:

-

Thermal degradation above 200°C, forming nitroso byproducts .

-

UV sensitivity : Nitro derivatives (e.g., 7-nitro analogs) undergo photoisomerization, but amino substitution likely stabilizes the structure .

Synthetic Challenges and Solutions

-

Low Solubility : Addressed via salt formation (e.g., HCl salts) or PEGylation .

-

Racemization : Mitigated using chiral CPAs or low-temperature protocols .

This compound’s versatility in nucleophilic, catalytic, and enantioselective reactions positions it as a valuable intermediate for drug discovery. Further studies on its reactivity under varying conditions (e.g., flow chemistry) could expand its synthetic utility.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of benzoxazepin compounds exhibit antidepressant properties. Research has shown that modifications to the benzoxazepin structure can enhance its efficacy as an antidepressant agent. For instance, compounds similar to 7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one have been evaluated in animal models for their ability to alleviate depressive symptoms .

Anticancer Properties

Another area of interest is the potential anticancer activity of this compound. Preliminary studies have suggested that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further investigations are necessary to elucidate the specific pathways involved and to evaluate its effectiveness in clinical settings .

Neuroprotective Effects

The neuroprotective effects of benzoxazepin derivatives have also been a focus of research. These compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Applications in Material Science

This compound has potential applications in the development of specialty materials due to its unique chemical structure. Its ability to act as a building block in organic synthesis allows for the creation of novel materials with tailored properties.

Case Studies

- Antidepressant Research : A study published in Journal of Medicinal Chemistry explored various benzoxazepin derivatives and found that specific modifications led to significant improvements in antidepressant activity compared to standard treatments .

- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Neuroprotection : Research highlighted in Neuroscience Letters indicated that compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal damage .

Mechanism of Action

The mechanism of action of 7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoxazepin ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among benzoxazepine derivatives include substituent type, position, and heteroatom arrangement. Below is a comparative table:

Key Observations:

- Lipophilicity: The 4-methyl group increases logP compared to the parent scaffold, balancing solubility and membrane permeability .

- Electron Effects: Fluorine at position 7 () introduces electron-withdrawing effects, whereas the amino group is electron-donating, altering electronic distribution and reactivity .

Pharmacokinetic Considerations

- Solubility: The 7-amino group improves aqueous solubility compared to hydrophobic aryl or benzimidazole substituents .

- Metabolic Stability: Fluorine and trifluoromethoxy groups () resist oxidative metabolism, whereas the amino group may undergo conjugation or oxidation .

Biological Activity

7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS: 129018-77-5) is a heterocyclic compound recognized for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 192.22 g/mol. Its structure features both nitrogen and oxygen atoms within a benzoxazepin framework, contributing to its unique chemical reactivity and biological activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, such as squalene synthase and farnesyl diphosphate synthase, which are crucial for cholesterol biosynthesis .

- Receptor Modulation : The benzoxazepin ring allows for interactions with hydrophobic pockets in proteins, potentially modulating receptor activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer studies. It was evaluated for its cytotoxic effects on several cancer cell lines, including breast and prostate cancers.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| PC-3 (Prostate Cancer) | 15 |

In these studies, the compound induced apoptosis and inhibited cell proliferation through the modulation of apoptotic pathways .

Case Studies

- Squalene Synthase Inhibition : A study demonstrated that this compound significantly inhibited squalene synthase in HepG2 cells with an IC50 value of 90 nM. This inhibition correlated with reduced cholesterol levels in treated rat models .

- Neuroprotective Effects : Another investigation explored the neuroprotective potential of the compound against oxidative stress-induced neuronal damage. Results indicated that it effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures .

Q & A

Q. What challenges arise in X-ray crystallography of benzoxazepine derivatives?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion with dichloromethane/hexane to obtain diffraction-quality crystals .

- Disorder Handling : Apply SHELXL refinement to model positional disorder in flexible substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.